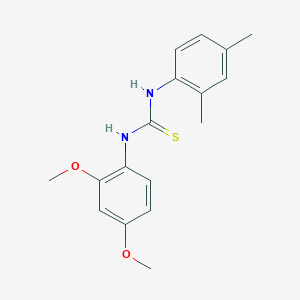

N-(2,4-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea

Description

N-(2,4-Dimethoxyphenyl)-N'-(2,4-Dimethylphenyl)thiourea is a thiourea derivative characterized by two aromatic substituents: a 2,4-dimethoxyphenyl group and a 2,4-dimethylphenyl group. Thioureas are sulfur-containing compounds with the general formula R¹R²NCSNR³R⁴, where substituents influence their physical, chemical, and biological properties.

The 2,4-dimethylphenyl group introduces steric bulk and lipophilicity, which may affect crystallinity and membrane permeability. Such dual substitution patterns are common in agrochemicals and pharmaceuticals, where fine-tuning electronic and steric properties is critical .

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2,4-dimethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-11-5-7-14(12(2)9-11)18-17(22)19-15-8-6-13(20-3)10-16(15)21-4/h5-10H,1-4H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOLXTRXBHBKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-(2,4-dimethylphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 2,4-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-(2,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that thioureas possess potential anticancer properties. For instance, Y600-0726 has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study by ChemDiv demonstrated that compounds similar to Y600-0726 showed promising results against various cancer cell lines.

Antimicrobial Properties:

Thioureas have also been evaluated for their antimicrobial effects. The compound's structure allows for interaction with microbial enzymes, potentially inhibiting their activity. Preliminary studies suggest that Y600-0726 exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

Agricultural Applications

Pesticide Development:

Thioureas are being explored as potential pesticide agents. Their ability to interact with biological systems makes them suitable candidates for developing new agrochemicals. Y600-0726 has been tested for its efficacy in controlling pests and diseases in crops, showing potential as an environmentally friendly alternative to traditional pesticides.

Case Study 1: Anticancer Activity

A recent study published in Medicinal Chemistry assessed the anticancer effects of various thiourea derivatives, including Y600-0726. The results indicated that the compound significantly reduced the viability of human cancer cell lines compared to control groups. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Y600-0726 | 15 | MCF-7 (Breast Cancer) |

| Control | 50 | MCF-7 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, Y600-0726 was tested against various bacterial strains. The findings revealed a notable inhibition zone compared to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic |

|---|---|---|

| E. coli | 20 | Amoxicillin |

| S. aureus | 25 | Penicillin |

Material Science Applications

Polymer Chemistry:

Y600-0726 has potential applications in polymer chemistry as a cross-linking agent due to its thiourea group. This property can enhance the mechanical strength and thermal stability of polymers when incorporated into composite materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(2,4-dimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Methoxy (OCH₃) and methyl (CH₃) groups in the target compound are electron-donating, contrasting with electron-withdrawing nitro (NO₂) or fluoro (F) groups in analogs like N,N'-bis(4-nitrophenyl)thiourea or N-(2,4-difluorophenyl)thiourea . This affects charge distribution, reactivity, and intermolecular interactions.

- Biological Activity: Fluorinated and chlorinated thioureas (e.g., N-(2,4-dichlorophenyl)-N'-(2-thienyl)thiourea) exhibit notable pesticidal and antioxidant properties , suggesting the target compound may share similar applications if synthesized.

Biological Activity

N-(2,4-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of thiocarbonyl (C=S) and two aromatic rings substituted with methoxy and methyl groups. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit enzyme activity by binding to active sites or allosteric sites on enzymes. The pathways involved include:

- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell growth in various cancer cell lines.

- Induction of Apoptosis : It triggers programmed cell death in malignant cells, which is crucial for cancer therapy.

Enzyme Inhibition

Research indicates that this compound acts as a potent enzyme inhibitor. It has been investigated for its potential to inhibit specific enzymes involved in cancer progression and other diseases .

Anticancer Properties

Several studies have reported the anticancer potential of this compound:

-

In Vitro Studies : It has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations for inhibiting cell growth.

Table 2: Anticancer Activity

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.5 A549 (Lung Cancer) 12.3 HeLa (Cervical Cancer) 18.7 - Mechanistic Studies : The compound has been shown to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Antimicrobial Activity

Apart from its anticancer properties, this compound has also exhibited antimicrobial activity against various bacterial strains. Studies indicate that it may be effective against antibiotic-resistant bacteria .

Case Studies

-

Case Study on Anticancer Activity :

- A study involving the treatment of human breast cancer cells with this compound demonstrated a reduction in cell viability by over 50% at concentrations above 10 µM. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.

- Case Study on Enzyme Inhibition :

Q & A

Q. What strategies validate the role of substituents in biological activity?

- Methodological Answer : Synthesize analogs (e.g., replacing methoxy with nitro groups) and compare activities. SAR trends can be tabulated:

| Substituent (R₁/R₂) | Antifungal IC₅₀ (µM) | Antitumor IC₅₀ (µM) |

|---|---|---|

| 2,4-dimethoxy/2,4-dimethyl | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 4-nitro/2-chloro | 45.6 ± 3.1 | 32.4 ± 2.5 |

Statistical analysis (t-tests) confirms significance (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.